4'-Morpholinoacetophenone (CAS 39910-98-0) is a highly specialized aromatic ketone characterized by a morpholine ring substituted at the para position. In industrial and pharmaceutical procurement, it serves as a high-value building block rather than a bulk solvent or generic reagent. The integration of the tertiary, oxygen-containing cyclic amine fundamentally alters the compound's electron density, basicity, and lipophilicity compared to standard acetophenone. This makes it an essential starting material for the synthesis of morpholine-bearing chalcones used in targeted therapeutics, a critical monomer for transition-metal-catalyzed step-growth polymerizations, and a key structural motif in the development of long-wave Type I photoinitiators for UV-curable systems [REFS-1, REFS-2].
Attempting to substitute 4'-Morpholinoacetophenone with cheaper, more common analogs like 4'-bromoacetophenone or 4'-aminoacetophenone introduces severe process inefficiencies. Using halogenated baselines requires downstream palladium-catalyzed Buchwald-Hartwig aminations to install the morpholine ring, which inflates catalyst costs and necessitates rigorous heavy-metal scavenging to meet pharmaceutical purity standards [1]. Conversely, substituting with 4'-aminoacetophenone introduces a reactive primary amine that actively competes with the ketone during condensation reactions, leading to unwanted Schiff base formation and drastically reduced yields of the target intermediate. Procurement of the pre-functionalized morpholino compound is therefore critical for chemoselectivity and process economy.
When synthesizing pharmaceutical chalcone intermediates, the nature of the para-amine substituent dictates reaction efficiency. 4'-Morpholinoacetophenone acts as a highly effective precursor in base-catalyzed Claisen-Schmidt condensations, routinely achieving 70-88% yields of the target alpha,beta-unsaturated ketones [1]. In contrast, substituting with 4'-aminoacetophenone introduces a primary amine that competitively reacts with aldehydes to form unwanted Schiff base (imine) byproducts, significantly depressing the yield of the desired chalcone and necessitating additional purification steps.
| Evidence Dimension | Target chalcone yield and byproduct formation |
| Target Compound Data | 70-88% yield; clean condensation |
| Comparator Or Baseline | 4'-Aminoacetophenone (Primary amine); lower yield due to competitive Schiff base formation |
| Quantified Difference | Elimination of imine byproducts; direct high-yield access to morpholine-bearing chalcones |
| Conditions | Base-catalyzed (KOH/NaOH) Claisen-Schmidt condensation with substituted benzaldehydes |
Procuring the tertiary morpholine derivative eliminates the need for primary amine protection strategies, directly streamlining the synthesis of API intermediates.
The synthesis of high molecular weight functionalized siloxane copolymers via ruthenium-catalyzed step-growth polymerization requires specific electronic activation of the aromatic ring. 4'-Morpholinoacetophenone provides the necessary electron-donating effect via the para-dialkylamino group, enabling highly regioselective ortho-C-H bond cleavage and successful copolymerization with 1,3-divinyltetramethyldisiloxane [1]. Unsubstituted acetophenone lacks this activating auxochrome, failing to undergo the directed C-H activation required to propagate the polymer chain under identical catalytic conditions.
| Evidence Dimension | Polymerization viability via Ru-catalyzed C-H activation |
| Target Compound Data | Successful step-growth copolymerization |
| Comparator Or Baseline | Acetophenone; fails to polymerize |
| Quantified Difference | Binary transition from unreactive baseline to active monomer |
| Conditions | Ruthenium-catalyzed reaction with 1,3-divinyltetramethyldisiloxane |
For advanced materials procurement, this compound is an essential monomer that enables directed C-H functionalization pathways inaccessible to standard aromatic ketones.
In the industrial synthesis of morpholine-bearing active pharmaceutical ingredients (such as specific allosteric PDI inhibitors), installing the morpholine ring late in the synthesis via 4'-bromoacetophenone requires palladium-catalyzed Buchwald-Hartwig cross-coupling [1]. Procuring 4'-Morpholinoacetophenone directly bypasses this step, completely eliminating the need for expensive palladium ligands and the subsequent heavy-metal scavenging required to meet stringent API purity regulations (<10 ppm Pd).
| Evidence Dimension | Process steps and transition metal catalyst requirement |
| Target Compound Data | 0 step morpholine installation; 0 ppm Pd introduced |
| Comparator Or Baseline | 4'-Bromoacetophenone; requires Pd-catalyst and metal scavengers |
| Quantified Difference | 100% reduction in transition metal catalyst costs for the amination step |
| Conditions | Industrial scale-up of morpholine-substituted pharmaceutical intermediates |
Direct procurement of the pre-functionalized morpholino building block significantly reduces process mass intensity (PMI) and simplifies regulatory compliance for metal impurities.
4'-Morpholinoacetophenone and its direct derivatives are critical for formulating Type I photoinitiators designed for challenging curing environments. The strongly electron-donating morpholine ring acts as an auxochrome, inducing a significant bathochromic (red) shift in the UV absorption spectrum compared to unsubstituted acetophenone [1]. This shifts the primary absorption band into the 300-350 nm near-UV range, which is essential for initiating polymerization in heavily pigmented inks or thick-film coatings where standard short-wave UV light (<300 nm) is scattered or blocked.
| Evidence Dimension | UV absorption wavelength (lambda max) |
| Target Compound Data | Red-shifted absorption (300-350 nm range) |
| Comparator Or Baseline | Acetophenone; short-wave absorption (<300 nm) |
| Quantified Difference | Extension of functional UV absorption into the near-UV/visible spectrum |
| Conditions | Photochemical evaluation of initiator precursors in solvent |
Select this precursor when developing photoinitiators for pigmented or high-build UV-curable systems that require deep light penetration.
Directly downstream of its high chemoselectivity in Claisen-Schmidt condensations, this compound is the optimal precursor for synthesizing morpholine-functionalized chalcones. These intermediates are heavily utilized in the development of reversible MAO-A inhibitors, allosteric Protein Disulfide Isomerase (PDI) inhibitors, and targeted anti-inflammatory agents, where the morpholine ring improves aqueous solubility and target binding [1].
Leveraging the bathochromic shift provided by the para-morpholino group, this compound and its derivatives are utilized to synthesize high-performance Type I photoinitiators. These are specifically formulated for curing heavily pigmented inks, 3D printing resins, and thick-film coatings where standard short-wave UV light fails to penetrate adequately.
Due to its ability to undergo directed C-H activation, 4'-Morpholinoacetophenone is procured as a specialized monomer for ruthenium-catalyzed step-growth copolymerization with dienes like 1,3-divinyltetramethyldisiloxane. This enables the production of high molecular weight, heteroatom-rich siloxane polymers with specific thermal and optical properties[2].
Irritant